![molecular formula C18H22N4O4 B14718247 2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 6690-55-7](/img/structure/B14718247.png)
2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves a multi-step process. The initial step often includes the diazotization of 2-methyl-4-nitroaniline, followed by coupling with 3-methyl-4-aminophenol. The final step involves the reaction of the resulting azo compound with ethylene oxide to introduce the ethan-1-ol groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent side reactions. Common solvents used in the process include ethanol and water, with catalysts such as sodium acetate to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound’s binding affinity to target molecules. The molecular pathways involved include enzyme inhibition and disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({3-Methyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
Uniqueness
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and binding properties. The presence of both methyl and nitro groups in the structure provides a balance between electron-donating and electron-withdrawing effects, enhancing its versatility in chemical reactions and applications.
Propiedades
Número CAS |
6690-55-7 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H22N4O4/c1-13-11-15(21(7-9-23)8-10-24)3-5-17(13)19-20-18-6-4-16(22(25)26)12-14(18)2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
Clave InChI |
GOJQBTYTWFDQJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
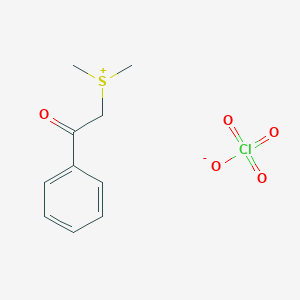
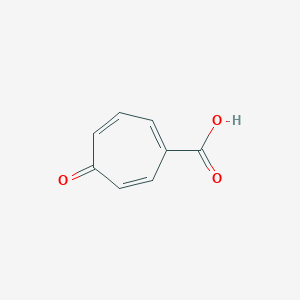


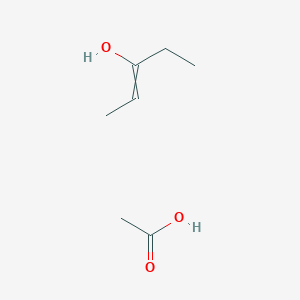
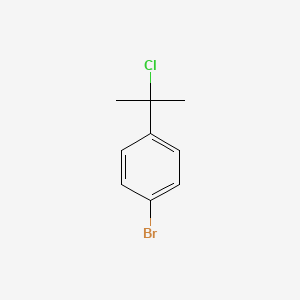

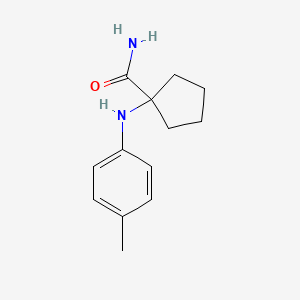

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
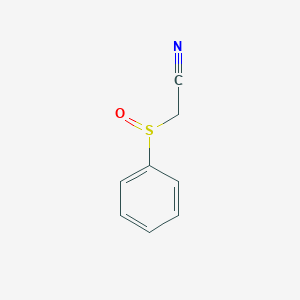
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
